molecular formula C17H20N2O5 B1262982 (3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

Cat. No. B1262982
M. Wt: 332.4 g/mol
InChI Key: ZRHWCAFAIHTQKD-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar compounds, like 3,3-dimethoxyazetidine-2-carboxylates, involves the cyclization of γ-amino-α-bromocarboxylic esters, which leads to new azetidine derivatives. These derivatives have a suitably protected carbonyl function at the 3-position, allowing for further functionalization (Mangelinckx et al., 2005).
  • Another relevant synthesis involves the regioselective creation of compounds containing chloroquinoline and dihydropyrimidone moieties. These compounds show differences in the conformations of their rings and hydrogen bonding arrangements (Watermeyer et al., 2009).

Chemical Reactions and Behavior

  • Research on the rearrangement of similar compounds like 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, demonstrates the formation of various derivatives under different conditions (Kim, 1986).
  • The determination of acidity constants of compounds with acidic carbon atoms, including various esters, highlights the role of capillary electrophoresis in understanding their chemical properties (Mofaddel et al., 2004).
  • Studies on the cycloaddition reactions of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate provide insights into the formation of bicyclic adducts and their stereochemistries, which are relevant to understanding the behavior of complex esters (Matsumoto et al., 1994).

Applications in Drug Development

  • The synthesis and pharmacological evaluation of bifunctional compounds containing different moieties, including esters, can be significant in drug development, offering insight into the creation of new therapeutic agents (Dhanya et al., 2011).
  • Similarly, the synthesis of novel 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates and their pharmacological activities provide a basis for the development of new drugs (Meyer et al., 1981).

properties

Product Name

(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

dimethyl (3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m1/s1

InChI Key

ZRHWCAFAIHTQKD-QGZVFWFLSA-N

Isomeric SMILES

COC(=O)N1C(=O)[C@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3

Canonical SMILES

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

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